molecular formula C7H7F2NO B6157984 2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol CAS No. 1820832-00-5

2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol

Cat. No. B6157984
CAS RN: 1820832-00-5
M. Wt: 159.1
InChI Key:
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Description

“2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol” is a chemical compound with the molecular formula C7H8F2N2 . It is closely related to 2,2-difluoro-2-(pyridin-2-yl)ethan-1-amine and 2,2-difluoro-2-(piperidin-3-yl)ethan-1-ol .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its molecular formula C7H8F2N2 . It contains a pyridin-3-yl group attached to a difluoroethan-1-ol moiety . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .

Mechanism of Action

The mechanism of action of “2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol” is not specified in the search results. The mechanism of action would depend on the specific context in which this compound is used, such as its role in a chemical reaction or its interaction with biological systems .

Future Directions

The future directions for research and applications of “2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol” are not specified in the search results. Given its structural features, it could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol involves the conversion of pyridine to 3-pyridinecarboxaldehyde, followed by a Grignard reaction with 2,2-difluoroethylmagnesium bromide, and finally, reduction with sodium borohydride to yield the desired product.", "Starting Materials": [ "Pyridine", "2,2-difluoroethylmagnesium bromide", "Sodium borohydride", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Pyridine is oxidized to 3-pyridinecarboxaldehyde using a suitable oxidizing agent such as chromic acid or PCC.", "Step 2: 2,2-difluoroethylmagnesium bromide is prepared by reacting 2,2-difluoroethyl bromide with magnesium metal in diethyl ether.", "Step 3: 3-pyridinecarboxaldehyde is reacted with 2,2-difluoroethylmagnesium bromide in dry diethyl ether to form 2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol.", "Step 4: The product is purified by distillation or recrystallization.", "Step 5: The final step involves the reduction of the product with sodium borohydride in methanol to yield 2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol." ] }

CAS RN

1820832-00-5

Molecular Formula

C7H7F2NO

Molecular Weight

159.1

Purity

95

Origin of Product

United States

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